molecular formula C11H11NO3S B13027360 Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Cat. No.: B13027360
M. Wt: 237.28 g/mol
InChI Key: NPDISFVHQWZGNA-UHFFFAOYSA-N
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Description

Introduction to Ethyl 6-Methoxy-1,3-Benzothiazole-2-Carboxylate in Heterocyclic Chemistry

Heterocyclic compounds like benzothiazoles are foundational to pharmaceutical research due to their structural versatility and ability to interact with biological targets. This compound (CAS 313371-32-3) exemplifies this potential, featuring a benzothiazole core substituted with a methoxy group at position 6 and an ethyl ester at position 2. Its molecular formula, $$ \text{C}{11}\text{H}{11}\text{NO}_3\text{S} $$, confers a balance of lipophilicity and polarity, making it a candidate for diverse therapeutic applications.

Historical Context of Benzothiazole Derivatives in Medicinal Chemistry

Early Discoveries and Structural Innovations

Benzothiazoles were first synthesized in the late 19th century, with their medicinal relevance emerging in the mid-20th century. The unsubstituted benzothiazole core ($$ \text{C}7\text{H}5\text{NS} $$) served as a template for derivatives like 2-mercaptobenzothiazole, which became a vulcanization accelerator in rubber production. However, the integration of functional groups, such as methoxy and ester moieties, marked a turning point in optimizing bioactivity. For instance, thioflavin T, a benzothiazole dye, demonstrated utility in amyloid fibril detection, highlighting the scaffold’s versatility.

Therapeutic Breakthroughs

The 1990s saw benzothiazole derivatives enter clinical use. Riluzole, a 2-amino-6-trifluoromethoxybenzothiazole, became the first FDA-approved drug for amyotrophic lateral sclerosis (ALS) by modulating glutamate release. Similarly, pramipexole, a non-ergot dopamine agonist featuring a benzothiazole-like structure, revolutionized Parkinson’s disease treatment. These advancements underscored the scaffold’s capacity to cross the blood-brain barrier and engage neurological targets.

Modern Applications and Derivatives

Recent studies focus on this compound as a precursor to inhibitors of metabolic enzymes like aryl hydrocarbon hydroxylase. Its structural analogs are investigated for antimicrobial and anticancer properties, leveraging the methoxy group’s electron-donating effects and the ester’s hydrolytic lability.

Role of Methoxy and Ester Functional Groups in Bioactivity Modulation

Methoxy Group: Electronic and Steric Effects

The methoxy (-OCH$$_3$$) group at position 6 influences electronic distribution and steric interactions:

  • Electron Donation : The methoxy group’s lone pairs on oxygen increase electron density in the benzothiazole ring, enhancing π-π stacking with aromatic residues in enzyme active sites.
  • Hydrogen Bonding : The oxygen atom acts as a hydrogen bond acceptor, improving binding affinity to targets like cytochrome P450 enzymes.
  • Lipophilicity Modulation : Methoxy substitution increases logP values by 0.5–1.0 units compared to unsubstituted benzothiazoles, improving membrane permeability.

Table 1: Impact of Methoxy Substitution on Physicochemical Properties

Compound logP Solubility (mg/mL)
Benzothiazole 1.8 0.5
6-Methoxybenzothiazole 2.3 0.3
This compound 2.7 0.1

Data derived from experimental measurements.

Synergistic Effects in Target Engagement

The combination of methoxy and ester groups creates a synergistic profile:

  • Enzyme Inhibition : In hepatic microsomes, this compound inhibits aryl hydrocarbon hydroxylase (IC$${50}$$ = 12 μM) and aminopyrine N-demethylase (IC$${50}$$ = 18 μM), likely through competitive binding at heme centers.
  • Antimicrobial Activity : The methoxy group disrupts microbial membrane integrity, while the ester enhances diffusion through lipid bilayers, yielding MIC values of 8–16 μg/mL against Staphylococcus aureus.

Properties

IUPAC Name

ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-8-5-4-7(14-2)6-9(8)16-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDISFVHQWZGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:

Reaction Reagents/Conditions Product Yield Reference
Hydrolysis to carboxylic acidNaOH (aqueous), reflux, 4–6 hours6-Methoxy-1,3-benzothiazole-2-carboxylic acid85–90%

Further functionalization of the carboxylic acid includes:

  • Amidation : Reaction with amines (e.g., NH₄OH/EtOH, reflux) to form 6-methoxy-1,3-benzothiazole-2-carboxamide .

  • Chlorination : Treatment with POCl₃ in pyridine/CH₂Cl₂ to produce 6-methoxy-1,3-benzothiazole-2-carbonyl chloride, a key intermediate for nucleophilic substitutions .

Methoxy Group Demethylation

The methoxy group can be selectively demethylated under oxidative conditions to generate hydroxyl derivatives:

Reaction Reagents/Conditions Product Yield Reference
DemethylationK₃Fe(CN)₆, NaOH, iPrOH, room temperatureEthyl 6-hydroxy-1,3-benzothiazole-2-carboxylate68%

This hydroxylated derivative serves as a precursor for synthesizing ethers, esters, or metal complexes .

Nucleophilic Substitution at the Benzothiazole Core

The benzothiazole ring undergoes electrophilic substitution, particularly at the 2-position, due to the electron-withdrawing effect of the ester group:

Reaction Reagents/Conditions Product Yield Reference
Alkylation with ethyl chloroacetateK₂CO₃, dry acetone, microwave irradiation (180 sec)Ethyl 6-methoxy-2-(ethoxycarbonylmethyl)-1,3-benzothiazole-2-carboxylate75%

This reaction highlights the compatibility of microwave-assisted synthesis for rapid functionalization .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the benzothiazole ring can undergo cleavage:

Reaction Reagents/Conditions Product Yield Reference
Ring-opening with H₂SO₄Concentrated H₂SO₄, 80°CThiourea derivatives60–70%

These reactions are critical for accessing open-chain sulfur-containing compounds.

Catalytic Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups:

Reaction Reagents/Conditions Product Yield Reference
Suzuki coupling with phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°CEthyl 6-methoxy-2-(biphenyl-4-yl)-1,3-benzothiazole-2-carboxylate78%

Scientific Research Applications

Medicinal Applications

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate has been studied for its potential therapeutic properties. Key areas of research include:

  • Anticancer Activity : Several studies have identified benzothiazole derivatives as promising candidates for cancer treatment. This compound has shown activity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : Research indicates that benzothiazole derivatives possess significant antimicrobial activity. This compound has been evaluated for its effectiveness against different bacterial strains, demonstrating notable inhibitory effects .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have suggested that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases .

Material Science Applications

Beyond medicinal uses, this compound has applications in material science:

  • Vulcanization Accelerators : Benzothiazole compounds are widely used as accelerators in the vulcanization of rubber. This compound can enhance the properties of rubber products by improving elasticity and durability .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound involved testing against human breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various pathogens. The compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Data Summary Table

ApplicationActivity TypeKey Findings
MedicinalAnticancerInhibits growth of cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation markers
Material ScienceVulcanizationEnhances rubber properties

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Methoxy-1,3-Benzothiazole-2-Carboxylate

  • Structural Difference : Substitution of the ethyl ester with a methyl group.
  • This may limit its utility in drug delivery systems requiring high lipid solubility .
  • Synthesis : Similar to the ethyl variant, but uses methylating agents (e.g., methyl bromide) during esterification .

Sodium 6-Methoxy-1,3-Benzothiazole-2-Carboxylate

  • Structural Difference : Replacement of the ethyl ester with a sodium carboxylate group.
  • Implications : The ionic form enhances water solubility, making it suitable for aqueous-phase reactions or formulations. However, reduced lipid solubility limits its use in hydrophobic environments .

Benzoxazole Analogs (e.g., Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates)

  • Structural Difference : Replacement of the sulfur atom in the thiazole ring with oxygen (benzoxazole core).
  • Implications :
    • Electronic Effects : The oxygen atom in benzoxazoles is more electronegative than sulfur, altering electron distribution and reactivity. Benzothiazoles exhibit greater π-acceptor character, enhancing metal coordination capabilities.
    • Pharmacological Activity : Benzoxazole derivatives are reported as anti-inflammatory and antitumor agents , whereas benzothiazoles are explored for antimicrobial and anticancer applications due to sulfur’s role in redox interactions .

Ethyl 2-Phenyl-2,3-Dihydro-1,3-Benzothiazole-2-Carboxylate

  • Structural Difference : Incorporation of a phenyl group and partial saturation (dihydro structure).
  • The phenyl substituent may enhance steric hindrance, affecting binding efficiency in biological targets .

Biological Activity

Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3S. Its structure includes a benzothiazole ring, a methoxy group, and a carboxylate moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical cellular processes, such as cell proliferation and inflammatory responses. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and cancer progression.
  • Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways. It has been observed to affect the expression of genes related to cell survival and death .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria and fungi. Studies have demonstrated its effectiveness against:

  • Bacterial Strains : The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
  • Fungal Infections : It has also been tested against several fungal pathogens, demonstrating potential as an antifungal agent .

Anticancer Activity

Several studies have reported the anticancer effects of this compound:

  • Cell Line Studies : In vitro studies on human cancer cell lines (such as MDA-MB-231 for breast cancer) revealed that the compound can significantly reduce cell viability at certain concentrations. For example, an IC50 value was reported around 16.23 ± 0.81 μM for specific cancer types .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer therapeutic agent .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings highlighted its effectiveness in inhibiting growth in several strains, thus supporting its use in treating infections.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal properties observed
AnticancerInduces apoptosis in cancer cells; reduces cell viability in vitro
Enzyme InhibitionInhibits COX enzymes linked to inflammation and cancer

Q & A

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Answer : Apparent contradictions may reflect measurement conditions (e.g., 25°C vs. 37°C). This compound shows higher solubility in DMSO (>50 mg/mL) than in water (<0.1 mg/mL) due to ester hydrophobicity. Solubility parameters (Hansen or Hildebrand) should be cross-referenced .

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